molecular formula C17H13NO B6337679 Quinolin-3-yl(m-tolyl)methanone CAS No. 1183051-90-2

Quinolin-3-yl(m-tolyl)methanone

Cat. No.: B6337679
CAS No.: 1183051-90-2
M. Wt: 247.29 g/mol
InChI Key: WNXIJAUGUUXUPL-UHFFFAOYSA-N
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Description

Quinolin-3-yl(m-tolyl)methanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a methanone group, which is further connected to a m-tolyl group.

Future Directions

Quinoline and its derivatives have been the focus of many research studies due to their broad spectrum of bioactivity . They have found applications in various fields such as pharmacy, medicine, physics and engineering . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-3-yl(m-tolyl)methanone can be achieved through various synthetic routes. One common method involves the reaction of 3-acylquinolines with m-tolylmethanone under specific conditions. For instance, a transition metal-free protocol has been developed for the synthesis of 3-acylquinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils. Methanesulfonic acid and sodium iodide play important roles in this reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-yl(m-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-3-yl(m-tolyl)methanol.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or m-tolyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinolin-3-yl(m-tolyl)methanol, while reduction can produce quinolin-3-yl(m-tolyl)methane.

Scientific Research Applications

Quinolin-3-yl(m-tolyl)methanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Quinolin-3-yl(m-tolyl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

(3-methylphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-12-5-4-7-14(9-12)17(19)15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXIJAUGUUXUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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